Diniconazole (+)-form
Overview
Description
Diniconazole [(E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-pent-1-en-3-ol] is a broad-spectrum triazole fungicide. It inhibits the biosynthesis of ergosterol by suppressing the 14α-demethylation of lanosterol, a cytochrome P450-dependent process, leading to fungal cell membrane disruption and cell death . Diniconazole is used to control a range of fungal diseases including mildew, bunts, and smuts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diniconazole involves the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole in the presence of a base to form 2,4-dichlorobenzyl-1,2,4-triazole. This intermediate is then reacted with 4,4-dimethyl-2-pentanone under acidic conditions to yield diniconazole .
Industrial Production Methods
Industrial production of diniconazole typically involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Diniconazole undergoes various chemical reactions including:
Oxidation: Diniconazole can be oxidized to form diniconazole-M, which is the active R-enantiomer.
Reduction: Reduction reactions can convert diniconazole to its corresponding alcohol derivatives.
Substitution: Diniconazole can undergo substitution reactions where the triazole ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products
Oxidation: Diniconazole-M (active R-enantiomer).
Reduction: Alcohol derivatives of diniconazole.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Diniconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying triazole fungicides and their mechanisms of action.
Biology: Investigated for its effects on fungal cell membranes and ergosterol biosynthesis.
Medicine: Explored for potential antifungal therapies and its role in inhibiting fungal infections.
Industry: Applied in agriculture to protect crops from fungal diseases, enhancing yield and quality.
Mechanism of Action
Diniconazole exerts its effects by inhibiting the enzyme sterol 14α-demethylase (EC 1.14.13.70), which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By blocking this enzyme, diniconazole disrupts the production of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Metconazole: Another triazole fungicide with a similar mechanism of action, inhibiting ergosterol biosynthesis.
Tebuconazole: A triazole fungicide used to control a wide range of fungal diseases in crops.
Propiconazole: Known for its systemic action and broad-spectrum fungicidal properties.
Uniqueness
Diniconazole is unique due to its specific molecular structure, which allows it to effectively inhibit sterol 14α-demethylase. Its broad-spectrum activity and systemic action make it highly effective in controlling various fungal diseases .
Properties
IUPAC Name |
(E,3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUIAKEJMZPQG-YGLIYXGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50273969 | |
Record name | (S)-Diniconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50273969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83657-19-6 | |
Record name | (+)-Diniconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83657-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diniconazole (+)-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Diniconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50273969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DINICONAZOLE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZM0U4P0K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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